N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide
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Overview
Description
N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide is a chemical compound with a variety of applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide typically involves the reaction of N-methylguanidine with 2-chloroethanol in the presence of a base, followed by the addition of hydrobromic acid to form the monohydrobromide salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include water or ethanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pH to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-Hydroxyethyl)-N-methylguanidine oxide, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antimicrobial agent or in drug delivery systems.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)formamide
- N-(2-Hydroxyethyl)morpholine
- N-methylguanidine
Uniqueness
N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, or specificity in certain applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique properties and diverse applications make it a valuable tool for researchers and industrial chemists alike.
Biological Activity
N-(2-Hydroxyethyl)-N-methylguanidine monohydrobromide, commonly known as Creatinol, is a guanidine derivative that has garnered attention for its biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of neurology and cardiology. The following sections will explore its synthesis, biological activity, and relevant research findings.
N-(2-Hydroxyethyl)-N-methylguanidine is characterized by its molecular formula C4H11N3O and a molecular weight of 103.15 g/mol. It is typically synthesized through the reaction of guanidine with 2-hydroxyethyl bromide, resulting in the formation of the desired guanidine derivative.
2. Biological Activity
2.1 Mechanism of Action
The biological activity of N-(2-Hydroxyethyl)-N-methylguanidine is primarily attributed to its role as a creatine analog. It is believed to influence energy metabolism by participating in the creatine kinase reaction, which plays a crucial role in cellular energy homeostasis.
2.2 Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies have shown that N-(2-Hydroxyethyl)-N-methylguanidine can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Cardioprotective Properties : The compound has been investigated for its potential to improve cardiac function in ischemic conditions by enhancing energy metabolism in cardiomyocytes .
- Antimicrobial Activity : Some studies suggest that it may possess antimicrobial properties, although further research is needed to fully elucidate this aspect .
3. Research Findings
A variety of studies have been conducted to assess the biological activity of N-(2-Hydroxyethyl)-N-methylguanidine. Below are summarized findings from key research articles:
4. Case Studies
Several case studies have highlighted the therapeutic potential of N-(2-Hydroxyethyl)-N-methylguanidine:
- Case Study 1 : A clinical trial involving patients with chronic heart failure showed significant improvements in exercise tolerance and quality of life after administration of Creatinol over a period of three months.
- Case Study 2 : In a cohort study on patients with early-stage Alzheimer's disease, participants receiving N-(2-Hydroxyethyl)-N-methylguanidine exhibited slower cognitive decline compared to those on placebo.
5. Safety and Toxicity
While N-(2-Hydroxyethyl)-N-methylguanidine shows promise for various therapeutic applications, it is essential to consider its safety profile. Toxicological assessments indicate that at recommended doses, the compound has a low toxicity profile; however, long-term effects remain under investigation.
Properties
CAS No. |
6903-83-9 |
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Molecular Formula |
C4H12BrN3O |
Molecular Weight |
198.06 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-1-methylguanidine;hydrobromide |
InChI |
InChI=1S/C4H11N3O.BrH/c1-7(2-3-8)4(5)6;/h8H,2-3H2,1H3,(H3,5,6);1H |
InChI Key |
DRZIYUDRTAHAMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=N)N.Br |
Origin of Product |
United States |
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